molecular formula C20H22N4O2 B5631814 4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine

4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine

Katalognummer B5631814
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: XDMSRBUUDSVCIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine, commonly known as EIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EIP is a piperidine derivative that has been synthesized through a multi-step process involving the condensation of piperidine with isoxazole and subsequent reactions with other reagents.

Wirkmechanismus

The mechanism of action of EIP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. EIP has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, leading to a reduction in inflammation and pain. Additionally, EIP has been shown to modulate the activity of various neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
EIP has been shown to have various biochemical and physiological effects in the body. Research has shown that EIP inhibits the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. Additionally, EIP has been shown to modulate the activity of various neurotransmitters in the brain, leading to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

EIP has several advantages for lab experiments, including its high purity and yield, making it a suitable candidate for further research. However, EIP also has some limitations, including its relatively high cost and limited availability.

Zukünftige Richtungen

There are several future directions for research on EIP. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, inflammatory disorders, and neurodegenerative diseases. Additionally, research could focus on the development of new synthesis methods for EIP to improve its cost-effectiveness and availability. Finally, research could investigate the potential side effects and toxicity of EIP to ensure its safety for clinical use.
Conclusion:
EIP is a promising chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Research has shown that EIP exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, EIP has been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of EIP and its potential applications in various diseases.

Synthesemethoden

The synthesis of EIP involves the condensation of piperidine with isoxazole in the presence of a base catalyst. This is followed by the reaction of the resulting intermediate with various reagents to form the final product. The synthesis of EIP has been optimized to yield high purity and yield, making it a suitable candidate for further research.

Wissenschaftliche Forschungsanwendungen

EIP has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that EIP exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, EIP has been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-2-23-13-10-21-19(23)16-8-11-24(12-9-16)20(25)17-14-26-22-18(17)15-6-4-3-5-7-15/h3-7,10,13-14,16H,2,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSRBUUDSVCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CON=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.